

# Sal003 stock solution preparation and storage

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Compound of Interest		
Compound Name:	Sal003	
Cat. No.:	B1681387	Get Quote

# Application Notes and Protocols: Sal003 A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

**Sal003** is a potent, cell-permeable inhibitor of the eukaryotic translation initiation factor  $2\alpha$  (eIF2 $\alpha$ ) phosphatase complexes.[1][2] As a derivative of salubrinal, **Sal003** exhibits improved aqueous solubility and potency.[3][4] It functions by preventing the dephosphorylation of eIF2 $\alpha$ , leading to an increase in its phosphorylated state. This modulation of eIF2 $\alpha$  phosphorylation plays a critical role in controlling protein synthesis and cellular stress responses. These characteristics make **Sal003** a valuable tool in studying cellular processes such as the integrated stress response (ISR), apoptosis, and memory formation.[1][5] This document provides detailed protocols for the preparation and storage of **Sal003** stock solutions, as well as relevant application notes for its use in research.

## **Chemical Properties and Solubility**

Proper preparation of a **Sal003** stock solution begins with an understanding of its fundamental chemical properties and solubility.



Property	Value	Source	
Molecular Formula	C18H15Cl4N3OS	[1]	
Molecular Weight	463.21 g/mol	[1]	
CAS Number	1164470-53-4	[1]	
Appearance	Crystalline solid, off-white		
Purity	>98%	[5]	
Solubility	Soluble in DMSO to 100 mM. Insoluble in water and ethanol.	[1][6]	

# Sal003 Stock Solution Preparation

#### Materials:

- Sal003 powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Calibrated pipettes

#### Protocol:

- Acclimatization: Before opening, allow the vial of Sal003 powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial.
   [7]
- Solvent Addition: Based on the desired stock concentration, carefully add the appropriate
  volume of fresh DMSO to the vial of Sal003 powder. It is crucial to use anhydrous or newly
  opened DMSO, as moisture can reduce the solubility of Sal003.[1]



- Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot
  the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][2]
- Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Example Preparation of a 10 mM Stock Solution:

To prepare a 10 mM stock solution from 5 mg of **Sal003** (MW: 463.21 g/mol ), you would add 1.08 mL of DMSO.

# **Storage and Stability**

The stability of **Sal003** is critical for reproducible experimental results. Adherence to proper storage conditions is essential.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years	Store in a desiccated, dark environment.[1]
Stock Solution in DMSO	-80°C	Up to 2 years	Recommended for long-term storage.[1]
Stock Solution in DMSO	-20°C	Up to 1 year	Suitable for shorter- term storage.[1][2]

## Important Considerations:

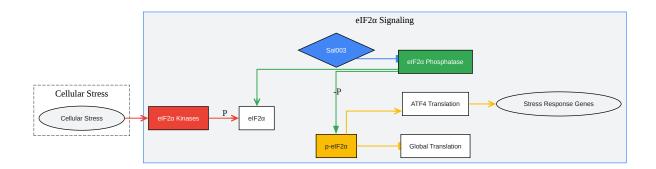
• Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation of the compound. Aliquoting is highly recommended.[1][2]



- Light and Air Sensitivity: **Sal003** is sensitive to light and air. Store solutions in tightly sealed, light-protected containers.
- Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[2]

## **Mechanism of Action and Signaling Pathway**

**Sal003** inhibits the phosphatase complexes that dephosphorylate eukaryotic translation initiation factor  $2\alpha$  (eIF2 $\alpha$ ). This leads to an accumulation of phosphorylated eIF2 $\alpha$  (p-eIF2 $\alpha$ ). Increased p-eIF2 $\alpha$  levels globally inhibit protein synthesis to conserve resources during cellular stress. However, it selectively enhances the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which plays a key role in the integrated stress response.



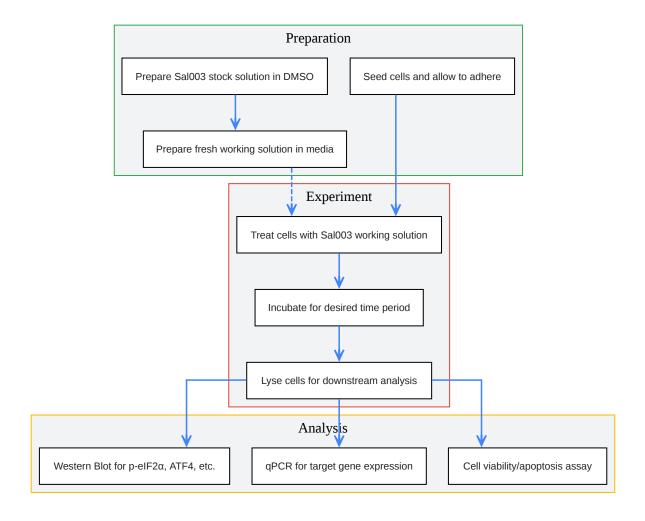
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Caption: **Sal003** inhibits eIF2 $\alpha$  phosphatase, increasing p-eIF2 $\alpha$  levels.

# **Experimental Workflow: In Vitro Cell-Based Assay**

This generalized workflow outlines the key steps for treating cultured cells with **Sal003** to study its effects on a specific cellular process.





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Caption: A typical workflow for in vitro experiments using **Sal003**.

## **Application Notes**

• In Vitro Studies: **Sal003** has been used in various cell lines, including mouse embryonic fibroblasts (MEFs), to study the integrated stress response.[1][8] A typical working concentration in vitro is around 10 μM.[5] In a study on intervertebral disc degeneration, a 40



mM stock solution in DMSO was prepared and used at a final concentration of 5  $\mu$ M in rat nucleus pulposus cells.[9]

- In Vivo Studies: Sal003 is also active in vivo. It has been used in rodent models to
  investigate its effects on memory and learning. For instance, intrahippocampal injections of 2
  μL of a 20 μM solution have been used in rats to study spatial long-term memory.[1]
- Negative Control: When conducting experiments with Sal003 dissolved in DMSO, it is
  imperative to include a vehicle control group treated with the same concentration of DMSO
  to account for any solvent-induced effects.
- Further Applications: Due to its mechanism of action, **Sal003** is a valuable tool for research in areas such as neurodegenerative diseases, cancer biology, and metabolic disorders where the integrated stress response is implicated. It has been shown to decrease cyclin **D1** levels and is considered an anticancer agent.

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